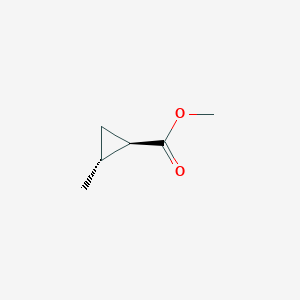![molecular formula C18H17N3 B14638501 N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline CAS No. 52688-64-9](/img/structure/B14638501.png)
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline is a complex organic compound that belongs to the class of Schiff bases. This compound is characterized by the presence of a quinoline ring system and a dimethylamino group attached to an aniline moiety. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminoquinoline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, resulting in the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; ethanol or tetrahydrofuran as solvents; room temperature to reflux conditions.
Substitution: Halides, alkoxides; polar aprotic solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and luminescent properties.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the Schiff base can form coordination complexes with metal ions, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-{(E)-[(quinolin-2-yl)methylidene]amino}aniline
- N,N-Dimethyl-4-{(E)-[(quinolin-3-yl)methylidene]amino}aniline
- N,N-Dimethyl-4-{(E)-[(quinolin-5-yl)methylidene]amino}aniline
Uniqueness
N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline is unique due to its specific quinoline substitution pattern, which influences its electronic properties and reactivity. This unique structure allows for distinct interactions with biological targets and metal ions, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52688-64-9 |
|---|---|
Molekularformel |
C18H17N3 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(quinolin-4-ylmethylideneamino)aniline |
InChI |
InChI=1S/C18H17N3/c1-21(2)16-9-7-15(8-10-16)20-13-14-11-12-19-18-6-4-3-5-17(14)18/h3-13H,1-2H3 |
InChI-Schlüssel |
SEVZKLHYHFVPPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


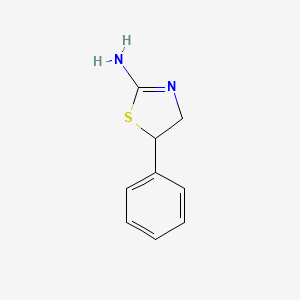
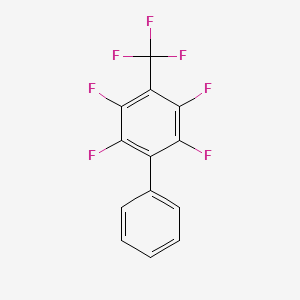
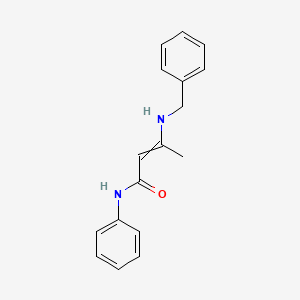
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
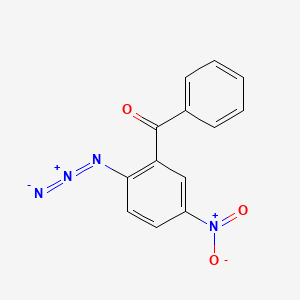
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
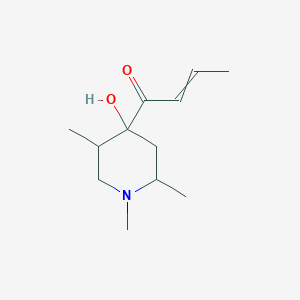
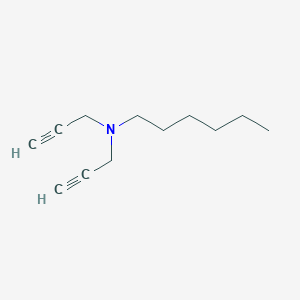
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
